molecular formula C15H25NO3S B12196339 [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine

Cat. No.: B12196339
M. Wt: 299.4 g/mol
InChI Key: NKUIPUZPMVEAII-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine is an organic compound characterized by its sulfonyl and diethylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine typically involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxides or thiols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The diethylamine moiety can interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine can be compared with other sulfonyl-containing compounds:

    [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine: Similar structure but with a cyclopentyl group instead of diethylamine.

    [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]methylamine: Contains a methylamine group instead of diethylamine.

These compounds share similar chemical properties but differ in their biological activities and applications due to the variation in their amine groups.

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-diethyl-4,5-dimethyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-6-9-19-14-10-12(4)13(5)11-15(14)20(17,18)16(7-2)8-3/h10-11H,6-9H2,1-5H3

InChI Key

NKUIPUZPMVEAII-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(CC)CC

Origin of Product

United States

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